![molecular formula C23H22N6O4S B2614800 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,4-dimethylphenyl)acetamide CAS No. 1019098-56-6](/img/structure/B2614800.png)
2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H22N6O4S and its molecular weight is 478.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize its biological properties, including antimicrobial, anticancer, and cytotoxic effects, as well as its pharmacokinetic parameters.
Chemical Characteristics
Property | Value |
---|---|
Molecular Formula | C21H22N6O4S |
Molecular Weight | 438.51 g/mol |
LogP | 4.4589 |
Polar Surface Area | 104.996 Ų |
Hydrogen Bond Acceptors | 9 |
Hydrogen Bond Donors | 3 |
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The presence of the oxadiazole ring in the compound structure is crucial for its biological efficacy. Studies have shown that compounds containing the oxadiazole moiety can inhibit bacterial growth effectively against a range of Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The compound has been investigated for its anticancer potential. Oxadiazole derivatives are known to interfere with various cellular pathways involved in cancer progression. They exhibit their anticancer effects by inhibiting key enzymes such as topoisomerase and telomerase, which are critical for DNA replication and repair . In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of intrinsic apoptotic pathways.
Cytotoxicity Studies
Cytotoxicity assessments using various cell lines (e.g., L929 fibroblasts and A549 lung cancer cells) have shown varying degrees of toxicity. For instance, certain derivatives were found to increase cell viability at lower concentrations while exhibiting cytotoxic effects at higher concentrations . The evaluation of these compounds is essential to determine their safety profiles for potential therapeutic applications.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of synthesized oxadiazole derivatives against multiple pathogens. The results indicated that some compounds had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ciprofloxacin . This suggests that modifications in the chemical structure can enhance antimicrobial potency. -
Assessment of Anticancer Properties :
In a separate investigation focused on anticancer activity, researchers synthesized various oxadiazole derivatives and tested them against different cancer cell lines. The findings revealed that specific compounds significantly inhibited cell proliferation and induced apoptosis . These results highlight the potential of this class of compounds in cancer therapy.
Pharmacokinetic Considerations
The pharmacokinetic profile of the compound is influenced by its lipophilicity (LogP), which affects absorption and distribution within biological systems. The calculated LogP value indicates moderate lipophilicity, suggesting favorable conditions for membrane permeability and bioavailability . Additionally, the polar surface area is indicative of the compound's ability to interact with biological targets effectively.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. Studies have shown that certain derivatives demonstrate substantial antibacterial activity, making them potential candidates for antibiotic development .
Anticancer Properties
The compound's structure suggests potential anticancer applications. The presence of multiple heterocycles allows for interactions with various biological targets involved in cancer progression. Preliminary studies have indicated that related compounds can inhibit the proliferation of cancer cell lines such as HCT-116 and HeLa, exhibiting IC50 values below 100 μM . The mechanism often involves inducing apoptosis in cancer cells, which is crucial for therapeutic efficacy.
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes linked to diseases such as diabetes and Alzheimer's disease. For instance, some derivatives have shown promising results as inhibitors of α-glucosidase and acetylcholinesterase enzymes . This suggests potential applications in managing metabolic disorders and neurodegenerative diseases.
Case Studies
Analyse Chemischer Reaktionen
Analytical Data from Similar Compounds
While no direct reaction data exists for this compound, related analogs provide structural insights:
Molecular Formula
Source | Compound Name | Molecular Formula |
---|---|---|
CID 42585226 | C21H16F2N6O4S | |
F071-0478 | C22H19FN6O4S |
Key Structural Features
-
Pyrazole-Oxadiazole Linkage : The pyrazole and oxadiazole rings are connected via a nitrogen atom, suggesting potential sites for substitution or ring-opening reactions .
-
Benzodioxole Substituent : The 2H-1,3-benzodioxole group introduces electron-donating oxygen atoms, which may influence reactivity in electrophilic aromatic substitution .
-
Methylsulfanyl Group : The -SMe group on the pyrazole ring is susceptible to oxidation (e.g., to sulfoxide or sulfone) .
Hydrolysis of the Acetamide
The acetamide group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative:
Reaction :
N-(2,4-dimethylphenyl)acetamide+H2O→Carboxylic acid+Amine
This pathway aligns with general acetamide chemistry .
Oxidation of the Methylsulfanyl Group
The -SMe group may oxidize to sulfinyl (-SO-) or sulfonyl (-SO₂-) derivatives, depending on the oxidizing agent (e.g., H₂O₂, m-CPBA):
Reaction :
-SMe+Oxidizing agent→-SO or -SO2
Similar transformations are seen in pyrazole derivatives .
Substitution on the Oxadiazole Ring
The oxadiazole ring’s aromatic nitrogen atoms may participate in nucleophilic substitution reactions, though steric hindrance from the pyrazole substituent could limit reactivity .
Challenges in Reaction Characterization
The provided sources focus on structural and biological data rather than reaction mechanisms. For example:
-
PubChem CID 42585226 lists molecular weight (486.5 g/mol) and SMILES notation but no reaction data .
-
ChemDiv F071-0470 provides SMILES and InChI keys for structural analysis but lacks experimental reaction details .
Recommendations for Further Study
-
Synthesis Pathway Validation : Cross-referencing synthetic routes from analogous compounds (e.g., oxadiazole-pyrazole linkages ).
-
In Vitro Reaction Screening : Testing hydrolysis/oxidation conditions using standard protocols for acetamides and sulfur-containing groups .
-
Computational Modeling : Predicting reaction outcomes using
Eigenschaften
IUPAC Name |
2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S/c1-12-4-6-15(13(2)8-12)25-18(30)10-29-20(24)19(23(27-29)34-3)22-26-21(28-33-22)14-5-7-16-17(9-14)32-11-31-16/h4-9H,10-11,24H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGADBTSPZRZKSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.